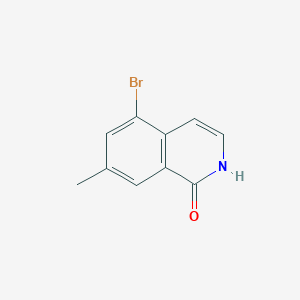![molecular formula C17H24BrN3OS B2654410 5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol CAS No. 748776-61-6](/img/structure/B2654410.png)
5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound . It contains 24 bonds in total, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 N hydrazine, and 1 aromatic ether . The molecular formula is C9H8BrN3OS .
Synthesis Analysis
Triazoles, including 5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, can be synthesized through various methods . One common method involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . Another approach involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .Molecular Structure Analysis
The molecule contains a five-membered triazole ring and a six-membered aromatic ring . It has 24 bonds in total, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 N hydrazine, and 1 aromatic ether .Chemical Reactions Analysis
Triazoles, including 5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules . They can undergo various chemical reactions, including S-alkylation .Physical And Chemical Properties Analysis
The molecule contains a total of 23 atoms; 8 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Triazole derivatives are widely recognized for their antimicrobial and anticancer properties. The synthesis of novel 1,2,4-substituted triazoles has shown promise in urease inhibition and anti-proliferative activity, with certain derivatives demonstrating significant effectiveness against urease, suggesting potential for treating infections caused by urease-producing bacteria (Ali et al., 2022). Furthermore, these compounds have been evaluated for their antimicrobial activities, revealing that some derivatives have promising antimicrobial properties, making them candidates for further investigation against multi-resistant strains of microorganisms (2020).
Physicochemical Properties
Research into the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols has been conducted, highlighting their high yield synthesis and potential antibacterial activity against a range of microorganisms. This indicates their potential as broad-spectrum antibiotics, which may be effective against both gram-positive and gram-negative bacteria, providing a foundation for the development of new antimicrobial agents (2020).
Corrosion Inhibition
Triazole derivatives have also been investigated as corrosion inhibitors, with Schiff’s bases of pyridyl substituted triazoles showing significant inhibition efficiency for mild steel in hydrochloric acid solution. This suggests their potential application in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (Ansari et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-octyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3OS/c1-2-3-4-5-6-7-12-21-16(19-20-17(21)23)13-22-15-10-8-14(18)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMADDLLTQHYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NNC1=S)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

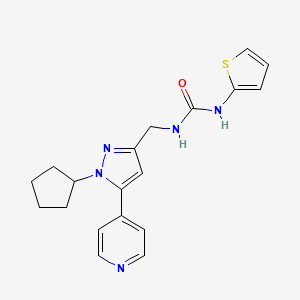
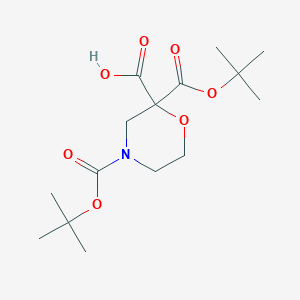
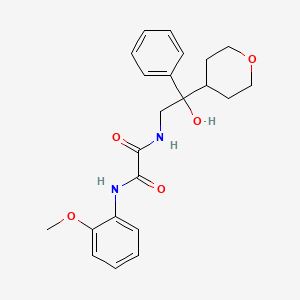
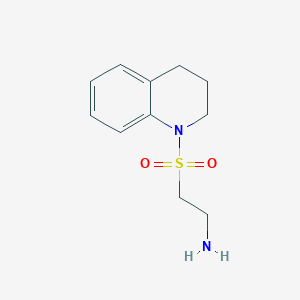
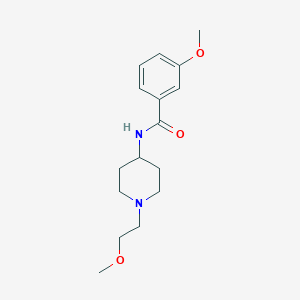
![5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole](/img/structure/B2654336.png)



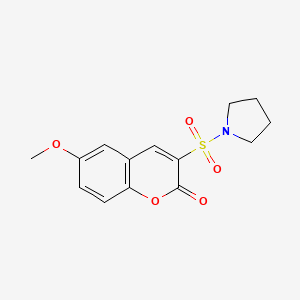
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2654345.png)

![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)
